Cas no 82915-90-0 ((3R,3'S,6S,6'R)-Tunaxanthin)
(3R,3'S,6S,6'R)-Tunaxanthin structure
Product Name:(3R,3'S,6S,6'R)-Tunaxanthin
CAS-Nr.:82915-90-0
MF:C40H56O2
MW:568.871452331543
CID:2014548
PubChem ID:16061199
Update Time:2025-04-21
(3R,3'S,6S,6'R)-Tunaxanthin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3R,3'S,6S,6'R)-Tunaxanthin
- Chiriquixanthin A
- 78306-12-4
- Chiriquixanthin B
- (3R,3'S,6S,6'R)-epsilon,epsilon-Carotene-3,3'-diol
- (3S,3'S,6R,6'R)-epsilon,epsilon-Carotene-3,3'-diol
- (3R,6R,3'S,6'R)-epsilon,epsilon-Carotene-3,3'-diol
- 82915-90-0
- (3R,3'S,6R,6'S)-epsilon,epsilon-Carotene-3,3'-diol
- 71697-14-8
- (3S,3'S,6S,6'S)-epsilon,epsilon-Carotene-3,3'-diol
- 97746-99-1
- (3R,3'R,6S,6'S)-epsilon,epsilon-Carotene-3,3'-diol
- Oxyxanthin 45
- 97673-78-4
- Tunaxanthin J
- 63597-82-0
- Chiriquixanthin
- Tunaxanthin I
- Tunaxanthin H
- 63597-83-1
- Tunaxanthin G
- (3R,3'S,6S,6'S)-epsilon,epsilon-Carotene-3,3'-diol
- Lactucaxanthin
- 71697-13-7
- (3S,3'S,6R,6'S)-epsilon,epsilon-Carotene-3,3'-diol
- Tunaxanthin E
- Tunaxanthin D
- (3R,3'R,6R,6'S)-epsilon,epsilon-Carotene-3,3'-diol
- Tunaxanthin C
- Tunaxanthin B
- Tunaxanthin A
- 72274-50-1
- 82915-89-7
- LMPR01070035
- (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol
- (1R,4R)-4-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-((1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl)-3,5,5-trimethylcyclohex-2-en-1-ol
-
- Inchi: 1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3
- InChI-Schlüssel: BIPAHAFBQLWRMC-UHFFFAOYSA-N
- Lächelt: CC(=CC=CC=C(C=CC=C(C=CC1C(C)(C)CC(O)C=C1C)C)C)C=CC=C(C=CC1C(C)(C)CC(O)C=C1C)C
Berechnete Eigenschaften
- Genaue Masse: 568.42803102Da
- Monoisotopenmasse: 568.42803102Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 9
- Undefined Bond Stereocenter Count: 0
- XLogP3: 12.002
- Topologische Polaroberfläche: 40.5Ų
(3R,3'S,6S,6'R)-Tunaxanthin Verwandte Literatur
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
82915-90-0 ((3R,3'S,6S,6'R)-Tunaxanthin) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz